molecular formula C9H6F6O2S2 B6311235 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% CAS No. 2088945-71-3

2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96%

Cat. No. B6311235
CAS RN: 2088945-71-3
M. Wt: 324.3 g/mol
InChI Key: CBXKPOYLJOFRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% (2MBTMP) is an organic compound containing sulfur and fluorine, and is widely used in the scientific research field. The compound has been found to have a variety of applications in the laboratory, ranging from synthesis and analysis to biochemistry and physiology.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in various scientific research applications, including in the synthesis of small molecules, the analysis of biological samples, and the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been used in the development of new materials for use in medical devices and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% is not fully understood, but it is believed to be related to its ability to interact with biomolecules. The compound has been found to interact with proteins, lipids, and DNA, and it is believed that these interactions are responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have a variety of biochemical and physiological effects. The compound has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, and it has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of nucleic acids. In addition, 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% has a number of advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize and purify. In addition, the compound is stable and does not degrade easily. However, the compound is toxic and should be handled with caution. In addition, the compound's effects on biochemical and physiological processes are not fully understood, and further research is needed to fully understand the compound's mechanism of action.

Future Directions

There are a number of potential future directions for 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% research. One potential direction is to further investigate the compound's mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% in the development of new materials and medical devices. Finally, further research could be conducted to explore the potential of 2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, proteins, and nucleic acids.

Synthesis Methods

2-Methoxy-4,6-bis(trifluoromethylthio)phenol, 96% can be synthesized through a reaction between 4-methoxy-6-trifluoromethylthiophenol and potassium hydroxide in aqueous ethanol. This reaction is carried out at room temperature, and the compound is then purified by recrystallization. The purity of the compound can be determined through spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2S2/c1-17-5-2-4(18-8(10,11)12)3-6(7(5)16)19-9(13,14)15/h2-3,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXKPOYLJOFRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)SC(F)(F)F)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-bis(trifluoromethylthio)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.